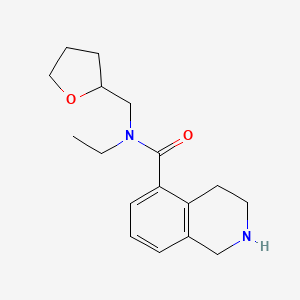
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxylic acids and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. It has also been found to inhibit the activity of STAT3, a transcription factor that is involved in cancer progression.
Biochemical and Physiological Effects:
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the research on 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more effective therapeutic agents based on this compound. Another future direction is to study its potential for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid involves a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzoic acid, which is then converted into 2-(2-nitrophenyl)ethyl ester. The next step involves the reduction of the nitro group to an amine group, followed by the formation of an imine. This imine is then reduced to form the isoquinoline ring. Finally, the oxane ring is formed through the reaction of the isoquinoline ring with glyoxylic acid.
Applications De Recherche Scientifique
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-5-8-21-9-6-11)17-7-4-13-12(10-17)2-1-3-14(13)16(19)20/h1-3,11H,4-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSZECXLYGHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)

![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)


![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)

![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[2-[2-(4-Hydroxyphenyl)ethylamino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B6631684.png)